molecular formula C15H12N2O B12923452 3H-Indol-3-one, 2-(aminophenylmethylene)-1,2-dihydro- CAS No. 96682-77-8

3H-Indol-3-one, 2-(aminophenylmethylene)-1,2-dihydro-

Cat. No.: B12923452
CAS No.: 96682-77-8
M. Wt: 236.27 g/mol
InChI Key: WPMJTNOVMYLEQF-UHFFFAOYSA-N
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Description

2-(Amino(phenyl)methylene)indolin-3-one is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it a valuable target for chemical synthesis and biological research.

Preparation Methods

The synthesis of 2-(Amino(phenyl)methylene)indolin-3-one typically involves the condensation of indolin-3-one with an appropriate amine and aldehyde under specific reaction conditions. One common method is the use of a base-catalyzed reaction, where the indolin-3-one is reacted with an amine and an aldehyde in the presence of a base such as potassium carbonate or sodium hydroxide . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product .

Chemical Reactions Analysis

2-(Amino(phenyl)methylene)indolin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures to ensure the desired transformation. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the indole nucleus or the amino(phenyl)methylene moiety .

Scientific Research Applications

2-(Amino(phenyl)methylene)indolin-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Amino(phenyl)methylene)indolin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells . The exact molecular pathways and targets involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

2-(Amino(phenyl)methylene)indolin-3-one can be compared with other indole derivatives, such as:

What sets 2-(Amino(phenyl)methylene)indolin-3-one apart is its unique amino(phenyl)methylene moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .

Properties

CAS No.

96682-77-8

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

2-(benzenecarboximidoyl)-1H-indol-3-ol

InChI

InChI=1S/C15H12N2O/c16-13(10-6-2-1-3-7-10)14-15(18)11-8-4-5-9-12(11)17-14/h1-9,16-18H

InChI Key

WPMJTNOVMYLEQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=N)C2=C(C3=CC=CC=C3N2)O

Origin of Product

United States

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